molecular formula C24H33ClN2O4S B13642172 5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide

5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide

Cat. No.: B13642172
M. Wt: 481.0 g/mol
InChI Key: NTZKYNDSECAROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of the benzamide core, followed by the introduction of the chloro, methoxy, and sulfamoyl groups through various organic reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with a hydroxyl group, while reduction may yield a compound with additional hydrogen atoms.

Scientific Research Applications

5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N,N-dimethyltryptamine: A tryptamine derivative with sedative effects.

    5-chloro-N-(4-nitrophenyl)pentanamide: Another chloro-substituted compound with different functional groups.

Uniqueness

5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H33ClN2O4S

Molecular Weight

481.0 g/mol

IUPAC Name

5-chloro-N-[2-[4-(dibutylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C24H33ClN2O4S/c1-4-6-16-27(17-7-5-2)32(29,30)21-11-8-19(9-12-21)14-15-26-24(28)22-18-20(25)10-13-23(22)31-3/h8-13,18H,4-7,14-17H2,1-3H3,(H,26,28)

InChI Key

NTZKYNDSECAROW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.